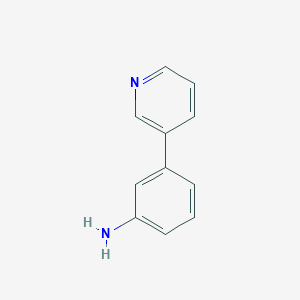

3-(Pyridin-3-yl)benzenamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJQJGKMRLQBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332668 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57976-57-5 | |

| Record name | 3-(pyridin-3-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Overview of 3-(3-pyridinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-pyridinyl)aniline, a key building block in medicinal chemistry. This document outlines its molecular formula and weight, and presents a representative synthetic methodology. Additionally, it visualizes a relevant biological signaling pathway where similar pyridine-containing compounds have shown significant inhibitory activity.

Core Molecular Data

The fundamental molecular and physical properties of 3-(3-pyridinyl)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| CAS Number | 57976-57-5 | [1][2][4][5] |

| IUPAC Name | 3-(pyridin-3-yl)aniline | [1] |

| Synonyms | 3-(3-Aminophenyl)pyridine, 3-pyridin-3-ylbenzenamine | [1][2] |

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of bi-aryl compounds such as 3-(3-pyridinyl)aniline is often efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely adopted method. Below is a representative protocol adapted for the synthesis of a structurally related compound, which can serve as a foundational method for synthesizing 3-(3-pyridinyl)aniline.

Reaction: The coupling of 3-bromoaniline with pyridine-3-boronic acid.

Materials:

-

3-bromoaniline

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the catalyst, palladium(II) acetate (0.05 equivalents), and the ligand, triphenylphosphine (0.1 equivalents), to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the resulting mixture by bubbling nitrogen gas through it for approximately 15 minutes.

-

Heat the reaction mixture to a temperature of 80-90°C.

-

Stir the reaction for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature and then dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 3-(3-pyridinyl)aniline.

Synthetic workflow for 3-(3-pyridinyl)aniline via Suzuki-Miyaura coupling.

Biological Context: Inhibition of Bcr-Abl Signaling

Derivatives of pyridinyl-aniline are of significant interest in drug discovery. For instance, they form the core scaffold of potent inhibitors targeting the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[6][7] The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by such compounds.

Inhibition of the Bcr-Abl signaling pathway by a pyridinyl-aniline based inhibitor.

The constitutively active Bcr-Abl kinase phosphorylates various downstream substrates, leading to uncontrolled cell proliferation and survival. Pyridinyl-aniline derivatives can act as potent inhibitors by binding to the ATP-binding site of the kinase, thereby blocking its activity and halting the oncogenic signaling cascade.[7] The development of such targeted inhibitors represents a cornerstone of modern cancer therapy. Furthermore, various pyridine compounds have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties, highlighting the versatility of this chemical scaffold in medicinal chemistry.[8][9][10]

References

- 1. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Pyridine-3-yl)aniline, 57976-57-5 | BroadPharm [broadpharm.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Pyridin-3-yl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Pyridin-3-yl)benzenamine, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 3-(3-Aminophenyl)pyridine, 3-(3-Pyridyl)aniline CAS Number: 57976-57-5[1][2] Molecular Formula: C₁₁H₁₀N₂[1][2] Molecular Weight: 170.21 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimentally derived spectra for this specific compound are not widely published in detail, the provided data is based on closely related structures and spectral database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.80 | d | Pyridine-H2 |

| ~8.50 | dd | Pyridine-H6 |

| ~7.90 | dt | Pyridine-H4 |

| ~7.40 | dd | Pyridine-H5 |

| ~7.25 | t | Benzene-H5' |

| ~7.00 | s | Benzene-H2' |

| ~6.85 | d | Benzene-H6' |

| ~6.70 | d | Benzene-H4' |

| ~3.80 | br s | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | Pyridine-C2 |

| ~148.0 | Pyridine-C6 |

| ~147.0 | Benzene-C1' |

| ~138.0 | Benzene-C3' |

| ~135.0 | Pyridine-C4 |

| ~130.0 | Benzene-C5' |

| ~124.0 | Pyridine-C5 |

| ~118.0 | Benzene-C6' |

| ~116.0 | Benzene-C2' |

| ~115.5 | Benzene-C4' |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1335 - 1250 | Strong | Aromatic C-N stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 143 | [M-HCN]⁺ |

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain information on the different types of carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: Place the KBr pellet in the sample holder and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Pyridin-3-yl)benzenamine. This document outlines predicted spectral data, a standardized experimental protocol for spectrum acquisition, and a structural elucidation of the molecule's proton environments.

Predicted 1H NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data has been generated using 1H NMR prediction software. These predictions are based on established algorithms that calculate chemical shifts and coupling constants based on the molecule's structure. It is important to note that while predicted spectra are highly useful, experimental verification is recommended for definitive structural confirmation.

The predicted 1H NMR data for this compound in CDCl3 at 400 MHz is summarized in the table below:

| Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.83 | d | 2.4 | 1H | H-2' |

| 2 | 8.56 | dd | 4.8, 1.5 | 1H | H-6' |

| 3 | 7.89 | ddd | 7.9, 2.4, 1.5 | 1H | H-4' |

| 4 | 7.38 | dd | 7.9, 4.8 | 1H | H-5' |

| 5 | 7.27 | t | 7.8 | 1H | H-5 |

| 6 | 7.05 | t | 1.9 | 1H | H-2 |

| 7 | 6.89 | ddd | 7.8, 1.9, 0.9 | 1H | H-6 |

| 8 | 6.74 | ddd | 7.8, 1.9, 0.9 | 1H | H-4 |

| 9 | 3.75 | s (br) | - | 2H | -NH2 |

Note: The numbering of the protons corresponds to the IUPAC nomenclature for this compound, with primed numbers indicating the pyridine ring and unprimed numbers for the benzene ring.

Structural Elucidation and Signal Assignment

The predicted 1H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings, as well as the amine protons.

Pyridine Ring Protons:

-

H-2' and H-6': These protons, being closest to the nitrogen atom, are the most deshielded and appear at the lowest field (highest ppm values). The proton at the 2'-position (δ 8.83) is predicted to be a doublet, coupled to H-4'. The proton at the 6'-position (δ 8.56) is expected to be a doublet of doublets, due to coupling with both H-4' and H-5'.

-

H-4': This proton (δ 7.89) is predicted to be a doublet of doublet of doublets, showing coupling to H-2', H-5', and H-6'.

-

H-5': This proton (δ 7.38) is anticipated to be a doublet of doublets, coupled to H-4' and H-6'.

Benzene Ring Protons:

-

H-5: The proton at the 5-position (δ 7.27) is predicted to appear as a triplet due to coupling with its two neighboring protons, H-4 and H-6.

-

H-2, H-4, and H-6: The protons at the 2, 4, and 6-positions are predicted to have more complex splitting patterns (triplet and doublet of doublets of doublets) due to their respective couplings within the aromatic spin system. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing pyridinyl substituent.

Amine Protons:

-

The two protons of the amino group (-NH2) are expected to appear as a broad singlet around δ 3.75. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a general protocol for acquiring a high-resolution 1H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid large solvent peaks in the spectrum.[1] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for 1H nuclei. c. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. d. Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including:

- Pulse sequence: A standard single-pulse experiment is typically sufficient.

- Spectral width: A typical range for 1H NMR is -2 to 12 ppm.

- Acquisition time: Usually around 2-4 seconds.

- Relaxation delay: A delay of 1-5 seconds between pulses allows for the nuclei to return to their equilibrium state.

- Number of scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio. b. Acquire the Free Induction Decay (FID) signal.

4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons contributing to each signal. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the distinct proton environments.

Figure 1. Molecular structure of this compound with proton labeling.

The logical relationship between the different proton signals and their corresponding structural features can be visualized as follows:

Figure 2. Relationship between proton types and their predicted spectral regions.

References

In-Depth Technical Guide: 13C NMR Analysis of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Pyridin-3-yl)benzenamine, a key structural motif in medicinal chemistry. This document outlines predicted spectral data, a detailed experimental protocol for acquiring such data, and a logical workflow for the analysis process.

Predicted 13C NMR Spectral Data

Predicting the 13C NMR chemical shifts for this compound is crucial for structural verification. The following table summarizes the predicted chemical shifts based on computational models and analysis of structurally related compounds. These values are calculated for a standard deuterated chloroform (CDCl3) solvent.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Benzenamine Ring | ||

| C1' (C-NH2) | 146.5 | The carbon atom directly attached to the amino group is significantly deshielded. |

| C2' | 114.0 | Ortho to the amino group, shielded by its electron-donating effect. |

| C3' (C-Pyridine) | 142.0 | Deshielded due to the attachment of the pyridine ring. |

| C4' | 129.8 | Meta to the amino group. |

| C5' | 117.5 | Para to the amino group, shielded. |

| C6' | 113.8 | Ortho to the amino group, shielded. |

| Pyridine Ring | ||

| C2 | 148.0 | Alpha to the nitrogen atom, highly deshielded. |

| C3 (C-Benzenamine) | 135.0 | The point of attachment to the benzenamine ring. |

| C4 | 124.0 | Gamma to the nitrogen atom. |

| C5 | 134.5 | Beta to the nitrogen atom. |

| C6 | 148.5 | Alpha to the nitrogen atom, highly deshielded. |

Experimental Protocol: 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Mass: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Other suitable solvents include dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) if solubility is an issue.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution and sensitivity.[2]

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is critical for obtaining sharp spectral lines. This is typically done by optimizing the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled 1D 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[3][4]

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time (at): Typically set to 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.[3] For quantitative analysis, a longer delay (5x the longest T1) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[4] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS signal to 0 ppm.[1][5]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using 13C NMR spectroscopy.

Caption: Logical workflow for 13C NMR analysis.

References

FT-IR spectrum interpretation of 3-(Pyridin-3-yl)benzenamine

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. While a publicly available experimental spectrum for this specific molecule is not readily found, this document provides a comprehensive interpretation based on the known vibrational frequencies of its constituent functional groups: a meta-substituted benzene ring, a secondary amine group, and a pyridine ring. This guide is intended to aid in the structural elucidation, identification, and quality control of this compound in a laboratory setting.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic systems and the amine functional group. The predicted spectral data, based on analogous compounds such as aminopyridines and phenylpyridines, is summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3550 - 3250 | N-H Stretching | Primary Aromatic Amine | Medium (typically two bands for asymmetric and symmetric stretches) |

| 3100 - 3000 | C-H Stretching | Aromatic Rings (Benzene and Pyridine) | Medium to Weak |

| 1640 - 1560 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium |

| 1600 - 1585 | C=C Stretching | Aromatic Rings | Medium |

| 1500 - 1400 | C=C Stretching | Aromatic Rings | Medium |

| 1384 - 1266 | C-N Stretching | Aromatic Amine & Pyridine Ring | Medium |

| 900 - 680 | C-H Out-of-plane Bending | Aromatic Rings | Strong |

Interpretation of Key Spectral Regions

-

N-H Stretching Region (3550 - 3250 cm⁻¹): The presence of a primary amine (-NH₂) group is typically indicated by two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The exact position and broadness of these peaks can be influenced by hydrogen bonding.

-

Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): The sharp, medium to weak intensity bands in this region are characteristic of the C-H stretching vibrations of the benzene and pyridine rings.

-

N-H Bending Region (1640 - 1560 cm⁻¹): The scissoring vibration of the N-H group in primary amines gives rise to a medium intensity band in this area.

-

Aromatic C=C Stretching Region (1600 - 1400 cm⁻¹): Multiple bands of medium intensity are expected in this region due to the C=C stretching vibrations within the benzene and pyridine rings. The peak at approximately 1636 cm⁻¹ can be indicative of the C=N stretching within the pyridine moiety.[1]

-

C-N Stretching Region (1384 - 1266 cm⁻¹): The stretching vibration of the C-N bond in the aromatic amine and the pyridine ring will appear in this region. For aminopyridines, a C-N stretch is often observed around 1384 cm⁻¹.[1]

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Strong bands between 900 cm⁻¹ and 680 cm⁻¹ are expected due to the out-of-plane C-H bending of the substituted aromatic rings. The substitution pattern on the benzene ring (meta-substitution) will influence the specific pattern of these bands.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a general procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), IR-grade

-

Spatula

-

Sample of this compound

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.[2][3]

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount (1-2 mg) of the this compound sample until it becomes a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[4]

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture into the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[5]

-

-

Data Analysis:

-

Process the acquired spectrum by performing a background subtraction.

-

Identify and label the significant absorption peaks.

-

Compare the obtained peak positions with the predicted values and literature data for similar compounds to confirm the structure.

-

An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum.

Caption: Workflow for FT-IR spectrum analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of 3-(Pyridin-3-yl)benzenamine. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in the public domain, this guide synthesizes information from structurally analogous compounds, namely 3-phenylpyridine and 3-aminobiphenyl, along with established principles of mass spectrometry. The content herein is intended to serve as a robust predictive framework for researchers working with this and similar molecules.

Introduction

This compound is a biphenyl-like aromatic amine containing a pyridine ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various experimental settings, including metabolite identification, impurity profiling, and reaction monitoring. The fragmentation pattern is predicted to be influenced by the stable aromatic system and the presence of the basic amino and pyridine nitrogen atoms.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak, indicative of the stability of the aromatic rings. The fragmentation will likely involve initial losses of small neutral molecules or radicals, followed by ring fissions.

| Proposed Fragment Ion | m/z (Th) | Proposed Neutral Loss | Relative Abundance (Predicted) | Plausible Structure |

| [M]+• | 170.08 | - | High | Molecular Ion |

| [M-H]+ | 169.07 | H• | High | Loss of a hydrogen radical |

| [M-NH2]+ | 154.07 | •NH2 | Moderate | Loss of the amino radical |

| [M-HCN]+• | 143.07 | HCN | Moderate | Loss of hydrogen cyanide from the pyridine ring |

| [C10H8]+• | 128.06 | CNH2• | Moderate | Loss of the aminomethylidyne radical |

| [C6H5]+ | 77.04 | C5H5N | Low | Phenyl cation |

Note: The predicted relative abundances are qualitative and based on the analysis of similar compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion ([M]+•) with a theoretical m/z of 170.08. The subsequent fragmentation is proposed to follow several key pathways:

-

Loss of a Hydrogen Radical: A common initial fragmentation step for aromatic compounds is the loss of a hydrogen atom to form a stable [M-H]+ ion at m/z 169.07. This is often one of the most abundant peaks in the spectrum.

-

Loss of an Amino Radical: Cleavage of the C-N bond can lead to the loss of an amino radical (•NH2), resulting in a fragment ion at m/z 154.07.

-

Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridinic structures. This would produce an ion at m/z 143.07.[1]

-

Cleavage of the C-C Bond: The bond between the two aromatic rings can cleave, although this is generally less favorable for biphenyl-type systems. However, fragmentation can lead to ions corresponding to the individual ring systems.

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of aromatic amines by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile derivatives or direct infusion analysis.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 50, 100 µg/mL).

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

4.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions (Predicted):

-

171.1 > 154.1 (Loss of NH3 from protonated molecule)

-

171.1 > 144.1 (Loss of HCN from protonated molecule)

-

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound using mass spectrometry.

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways, based on data from structurally similar compounds, suggest that the molecular ion will be prominent, with key fragments arising from the loss of a hydrogen radical, an amino radical, and hydrogen cyanide from the pyridine ring. The provided experimental protocols and logical workflow offer a starting point for the development of robust analytical methods for the identification and characterization of this compound. It is recommended that experimental data be acquired to confirm and refine the proposed fragmentation patterns.

References

A Comprehensive Technical Guide to 3-(Pyridin-3-yl)benzenamine for Drug Discovery Professionals

An in-depth exploration of the chemical properties, synthesis, and biological relevance of a pivotal scaffold in modern medicinal chemistry.

This technical guide provides a detailed overview of 3-(Pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. The document outlines its chemical identity, provides a detailed synthetic protocol, and explores its biological significance as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Properties

This compound is a bifunctional molecule incorporating both a pyridine and a benzenamine (aniline) ring system. This unique arrangement confers specific electronic and steric properties that are highly valuable in medicinal chemistry for establishing critical interactions with biological targets.

IUPAC Name: 3-pyridin-3-ylaniline[1]

Synonyms:

| Property | Value | Source |

| CAS Number | 57976-57-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 72-74 °C | [3] |

| pKa (Predicted) | 4.85 ± 0.11 | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction. The following protocol describes a method adapted from the synthesis of 3-(3-aminophenyl)pyridine.

Experimental Protocol: Stille Cross-Coupling

This protocol outlines the synthesis of this compound via a Stille cross-coupling reaction between 3-bromoaniline and an organostannane derivative of pyridine.

Materials:

-

3-Bromoaniline

-

3-(1,1,1-Tributylstannyl)pyridine

-

Cuprous iodide (CuI)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base (e.g., potassium carbonate)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

To a 10 mL vial under a nitrogen atmosphere, add 3-bromoaniline (0.5 mmol), 3-(1,1,1-tributylstannyl)pyridine (0.75 mmol), potassium carbonate (1 mmol), cuprous iodide (20 mol%), and the palladium catalyst (1 mol%).[3]

-

Add 2 mL of anhydrous DMF to the vial to dissolve the reactants.[3]

-

Heat the reaction mixture to the appropriate temperature (optimization may be required) and stir for 12 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Dilute the mixture with 10 mL of ethyl acetate and filter through a pad of diatomaceous earth.[3]

-

Extract the aqueous layer three times with ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.[3]

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Significance and Applications in Drug Discovery

The 3-(pyridin-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine ring can act as a hydrogen-bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for further substitution to enhance potency and selectivity.

While specific quantitative biological data for the parent 3-(pyridin-3-yl)aniline is not extensively available in the public domain, its derivatives have shown significant activity against various kinases implicated in cancer and other diseases.

Role as a Kinase Inhibitor Scaffold

The pyridin-aniline core is a key pharmacophore in numerous kinase inhibitors. A notable example is its presence in the structure of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The development of Nilotinib and other related kinase inhibitors has established the importance of this scaffold in targeted cancer therapy.

Derivatives of 3-(pyridin-3-yl)aniline have been synthesized and evaluated for their inhibitory activity against various kinases, demonstrating the versatility of this core structure. For instance, a series of pyridin-3-yl pyrimidines were synthesized and showed potent Bcr-Abl inhibitory activity.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a number of downstream signaling pathways that promote cell proliferation and survival. The inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Visualization of the Bcr-Abl Signaling Pathway and Point of Inhibition:

References

An In-Depth Technical Guide to the Solubility Characteristics of 3-(Pyridin-3-yl)benzenamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyridin-3-yl)benzenamine, a compound of interest in pharmaceutical research and development. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, a qualitative assessment in various organic solvents, and a detailed, standardized experimental protocol for its quantitative determination.

Introduction to the Solubility of this compound

This compound is a bi-aryl amine containing both a pyridine and a benzene ring. Its structure suggests a molecule with moderate polarity. The presence of the amine group and the pyridine nitrogen allows for hydrogen bonding, which is a key factor in its solubility profile. Understanding the solubility of this compound is crucial for various stages of drug development, including synthesis, purification, formulation, and bioavailability assessment.[1][2] Poor solubility can impede absorption and lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3][4]

The "like dissolves like" principle is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to have appreciable solubility in polar organic solvents and limited solubility in nonpolar solvents.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. The molecule's aromatic character, combined with the hydrogen bonding capabilities of the amine and pyridine groups, dictates its interactions with different solvent types.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H group of the amine can act as a hydrogen bond donor with protic solvents. Pyridine itself is miscible with water.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of the solute will facilitate dissolution. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Low to Very Low | The significant difference in polarity between the solute and these solvents will limit solubility. Van der Waals forces alone are unlikely to overcome the intermolecular forces of the solid solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack hydrogen bonding capabilities, which may limit the extent of solubility compared to polar protic and aprotic solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with temperature control (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter compatible with the organic solvent.[6] This step is critical to avoid including any solid particles in the sample for analysis.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solubility and other critical parameters in drug development.

Conclusion

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pharmatutor.org [pharmatutor.org]

In-Depth Technical Guide: Physicochemical Properties of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined and predicted physicochemical properties of 3-(Pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document outlines the available data on its melting and boiling points, presents standardized experimental protocols for their determination, and includes a visual representation of a typical experimental workflow.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound (CAS No: 57976-57-5). This data is crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [2][3][4] |

| Melting Point | 72-74 °C | [5][6] |

| 74-78 °C | [7] | |

| Boiling Point | 368.5 °C at 760 mmHg | [7] |

| Physical Form | Solid | [2][8] |

| Purity | 95% - 97% | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][4][5] |

| InChI Key | YTJQJGKMRLQBJP-UHFFFAOYSA-N | [2][3] |

Hazard and Safety Information

It is imperative to handle this compound with appropriate safety precautions. The compound is associated with the following hazard statements:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, the capillary tube can be dropped through a long glass tube onto the benchtop. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is suitable. As this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube

-

Heating block or oil bath

-

Calibrated thermometer or digital temperature probe

-

Clamps and stand

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the test tube, sufficient to immerse the bulb of the thermometer in the subsequent liquid.

-

Apparatus Setup:

-

Place the test tube in the heating block or oil bath.

-

If using a magnetic stirrer, add a small stir bar to the test tube.

-

Position the thermometer such that its bulb is suspended approximately 1 cm above the surface of the solid. Do not allow the thermometer to touch the sides of the test tube.

-

-

Heating and Measurement:

-

Begin heating the sample gently.

-

Once the sample has melted, continue to heat until it begins to boil.

-

Observe for the formation of a reflux ring—a ring of condensing vapor on the inner wall of the test tube.

-

Adjust the heating so that this reflux ring is stable and its upper level is just above the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer, is the boiling point.

-

-

Data Recording: Record the stable temperature as the boiling point. It is important not to overheat and decompose the sample.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound such as this compound.

References

- 1. aobchem.com [aobchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 57976-57-5|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Pyridin-3-ylaniline CAS#: 57976-57-5 [m.chemicalbook.com]

- 6. This compound [acrospharma.co.kr]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 57976-57-5 [sigmaaldrich.com]

A Technical Guide to Quantum Chemical Calculations of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-(Pyridin-3-yl)benzenamine. The methodologies outlined herein are grounded in established computational chemistry practices, offering a robust framework for the theoretical investigation of this and similar molecules. The integration of theoretical data with experimental validation is emphasized for a holistic understanding of the molecule's characteristics.

Introduction

This compound, with the chemical formula C₁₁H₁₀N₂, is a biaryl amine containing both a pyridine and a benzenamine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular properties, offering insights that can guide synthesis, characterization, and application.[2] This guide details the computational protocols, expected data, and corresponding experimental validation methods for this compound.

Computational Methodology

The theoretical calculations presented in this guide are based on a widely accepted methodology for organic molecules, employing Density Functional Theory (DFT). DFT methods offer a good balance between computational cost and accuracy for predicting the properties of medium-sized molecules.[2][3]

-

Software: All calculations can be performed using the Gaussian 09 or a more recent software package.[2]

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in calculating the electronic structure and vibrational properties of organic compounds.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.[4]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum and to predict the infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison with experimental data.[3]

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. These values are used to calculate the HOMO-LUMO energy gap, ionization potential, and electron affinity.

Predicted Molecular Properties

The following tables summarize the type of quantitative data obtained from the proposed quantum chemical calculations.

Table 1: Predicted Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule. Key bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Lengths | C-C (phenyl) | ~1.39 - 1.40 Å |

| C-C (pyridyl) | ~1.38 - 1.39 Å | |

| C-N (pyridyl) | ~1.33 - 1.34 Å | |

| C-N (amine) | ~1.40 Å | |

| N-H (amine) | ~1.01 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-C (inter-ring) | ~1.49 Å | |

| Bond Angles | C-C-C (phenyl) | ~120° |

| C-N-C (pyridyl) | ~117° | |

| C-C-N (amine) | ~120° | |

| H-N-H (amine) | ~112° | |

| Dihedral Angle | C-C-C-C (inter-ring) | ~30-40° |

Note: These are typical values for similar structures. Actual calculated values would be populated upon performing the computation.

Table 2: Predicted Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to identify characteristic functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3500 | 3400 - 3500 |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3400 | 3300 - 3400 |

| C-H Aromatic Stretch | Phenyl & Pyridyl | ~3050 - 3100 | 3000 - 3100 |

| C=C Aromatic Stretch | Phenyl & Pyridyl | ~1600, ~1580, ~1470 | 1450 - 1620 |

| C-N Stretch | Aryl Amine | ~1300 | 1250 - 1350 |

| C-N Stretch | Pyridine | ~1320 | 1310 - 1360 |

| N-H Bending (Scissoring) | Amine (-NH₂) | ~1620 | 1590 - 1650 |

| C-H Out-of-Plane Bend | Aromatic | ~750 - 900 | 700 - 900 |

Table 3: Predicted Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the electronic transitions, chemical reactivity, and stability of the molecule.

| Property | Formula | Predicted Value (eV) |

| HOMO Energy | E_HOMO | -5.5 to -6.0 |

| LUMO Energy | E_LUMO | -0.5 to -1.0 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.5 to 5.5 |

| Ionization Potential (IP) | IP ≈ -E_HOMO | 5.5 to 6.0 |

| Electron Affinity (EA) | EA ≈ -E_LUMO | 0.5 to 1.0 |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | 3.0 to 3.5 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | 2.25 to 2.75 |

Experimental Protocols

Experimental validation is essential to confirm the theoretical predictions.

4.1 Synthesis Protocol (Suzuki Coupling)

A plausible route for the synthesis of this compound is the Suzuki coupling reaction.

-

Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) and a solvent such as 1,4-dioxane.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere for 12-24 hours.

-

Work-up: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

4.2 Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or use an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000–400 cm⁻¹.

-

Assign the observed peaks to the corresponding vibrational modes (e.g., N-H, C-H, C=C stretches) and compare with the scaled theoretical frequencies.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The aromatic protons are expected to appear in the range of δ 7.0–8.5 ppm, and the amine protons as a broad singlet.

-

-

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of 200–800 nm.

-

The observed absorption maxima (λ_max) correspond to electronic transitions, which can be correlated with the theoretically predicted transitions based on the HOMO-LUMO gap.

-

Visualizations

Diagram 1: Computational Workflow

Caption: Computational workflow for quantum chemical analysis.

Diagram 2: Experimental Workflow

References

An In-depth Technical Guide to the Electronic Properties of 3-Aminophenylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-aminophenylpyridine and its derivatives, compounds of significant interest in materials science and medicinal chemistry. Due to a scarcity of direct experimental data for the parent 3-aminophenylpyridine, this guide draws upon published data for closely related aminopyridine and aminophenylpyridine derivatives to provide insights into its expected electronic behavior. The methodologies for key experiments are detailed, and the relevance of these properties in the context of drug discovery is discussed.

Introduction

Aminophenylpyridines represent a class of organic molecules possessing a unique combination of electron-donating (amino group) and electron-withdrawing (pyridine ring) moieties. This electronic push-pull character imparts them with interesting photophysical and electrochemical properties, making them valuable scaffolds in the design of functional materials and pharmacologically active agents. In particular, their ability to interact with biological targets, such as protein kinases, has positioned them as promising candidates in the development of novel therapeutics, especially in oncology.[1][2][3] This guide will delve into the core electronic characteristics of this structural motif, providing researchers with the foundational knowledge needed to explore their potential applications.

Electronic Properties of Aminophenylpyridine Derivatives

The electronic properties of aminophenylpyridine derivatives are summarized below. These values, obtained from various experimental and computational studies on substituted analogs, provide a reference for estimating the behavior of the parent 3-aminophenylpyridine.

Photophysical Properties

The absorption and emission characteristics of aminophenylpyridine derivatives are crucial for applications in fluorescence-based assays and imaging. The following table summarizes the reported photophysical data for various aminopyridine derivatives.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate derivatives | Ethanol | 270 | 480 | 0.31 - 0.44 | [4] |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | Ethanol | 270 | 485 | 0.27 | [4] |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | Ethanol | 270 | 485 | 0.32 | [4] |

| 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one | Various | 250-390 | Not Specified | Not Specified | [5] |

| 3-Aminopyridine | Various | ~230, ~290 | Not Specified | Not Specified | [6] |

Note: The absorption and emission maxima can be influenced by solvent polarity and the specific substitution pattern on the aromatic rings.

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of molecules, providing information on their oxidation and reduction potentials. This data is vital for understanding their electronic structure and stability. The table below presents electrochemical data for 3-aminopyridine.

| Compound | Method | Onset/Peak Potential (V vs. reference) | Process | Reference |

| 3-Aminopyridine | Cyclic Voltammetry | Onset at 0.6 V | Reduction of in-situ generated diazonium cation | [7] |

| 3-Aminopyridine | Cyclic Voltammetry | -0.5 V | Reduction of 3-diazopyridinum cations | [7] |

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

Computational Data (HOMO-LUMO Energies)

Density Functional Theory (DFT) calculations are powerful tools for predicting the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | DFT (B3LYP/6-31G) | Not Specified | Not Specified | "so small" | |

| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | DFT (B3LYP/6-31G**) | Not Specified | Not Specified | Not Specified | [8] |

| Quinoline (Benzo[b]Pyridine) | DFT (B3LYP/6-31+G(d,p)) | -6.646 | -1.816 | 4.83 | [9] |

Note: The calculated energies can vary depending on the level of theory and basis set used in the computation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of aminophenylpyridine derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths at which the compound absorbs light, corresponding to electronic transitions.

Materials:

-

3-Aminophenylpyridine derivative

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the 3-aminophenylpyridine derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

References

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopyridine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

A Technical Guide to the Potential Reaction Mechanisms of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reaction mechanisms involving 3-(pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of significant interest in medicinal chemistry. The document details plausible synthetic routes, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, supported by detailed experimental protocols for analogous systems. Furthermore, it explores the reactivity of the molecule and the biological significance of its derivatives, particularly as kinase inhibitors and modulators of innate immunity. This guide aims to serve as a foundational resource for researchers leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a biaryl amine that incorporates both a pyridine and an aniline moiety. This structural motif is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. The pyridine ring, with its hydrogen-bond accepting nitrogen atom, and the readily functionalizable aniline group make this compound a valuable intermediate in the synthesis of pharmacologically active agents. Its derivatives have shown promise in diverse therapeutic areas, including oncology and infectious diseases.

Synthetic Reaction Mechanisms

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The two most prominent and industrially scalable methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.[1] For the synthesis of this compound, this would involve the reaction of a pyridine derivative with a substituted aniline derivative.

Reaction Scheme:

-

Route A: 3-Bromopyridine coupling with 3-aminophenylboronic acid.

-

Route B: 3-Pyridylboronic acid coupling with 3-bromoaniline.

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction has become a staple in medicinal chemistry for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[2][3] The synthesis of this compound via this method would typically involve the coupling of an aniline derivative with a pyridine halide.

Reaction Scheme:

-

Route C: Coupling of 3-halopyridine (e.g., 3-bromopyridine) with aniline.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[2]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of compounds analogous to this compound, providing insights into typical reaction conditions and expected yields.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine Analogues

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH/H₂O | Reflux | 12 | 85 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF/H₂O | 90 | 20 | 92 |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |

Table 2: Buchwald-Hartwig Amination of Halopyridine Analogues

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 98[4] |

Experimental Protocols

The following are detailed experimental protocols for analogous reactions that can be adapted for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on the coupling of 3-bromopyridine with an arylboronic acid.[5][6]

-

Reaction Setup: To a dry round-bottom flask, add 3-bromopyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on the amination of a bromopyridine with an amine.[7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

-

Base Addition: Add a strong base, typically sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Potential Reaction Mechanisms and Biological Significance

Derivatives of this compound have been investigated for a range of biological activities, highlighting the importance of this scaffold in drug discovery.

Inhibition of Tyrosine Kinases